3-Methyl-4,5-dihydro-1,2-oxazole-5-carbaldehyde
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Overview
Description
3-Methyl-4,5-dihydro-1,2-oxazole-5-carbaldehyde is a heterocyclic compound with a unique structure that includes an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4,5-dihydro-1,2-oxazole-5-carbaldehyde typically involves the cyclization of β-hydroxy amides using reagents such as Deoxo-Fluor®. This reaction is carried out at room temperature and results in the formation of oxazolines, which can then be oxidized to oxazoles using commercial manganese dioxide . Another method involves the use of Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane for cyclodehydration .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis, which offers advantages such as improved safety, higher yields, and reduced reaction times. The use of manganese dioxide in a packed reactor for the oxidative aromatization of oxazolines to oxazoles is one such method .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4,5-dihydro-1,2-oxazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using manganese dioxide.
Reduction: Potential reduction of the aldehyde group to an alcohol.
Substitution: Reactions involving the substitution of functional groups on the oxazole ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), bromotrichloromethane.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxazoles from oxazolines.
Reduction: Formation of alcohols from aldehydes.
Substitution: Formation of substituted oxazoles with various functional groups.
Scientific Research Applications
3-Methyl-4,5-dihydro-1,2-oxazole-5-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-4,5-dihydro-1,2-oxazole-5-carbaldehyde involves its interaction with various molecular targets. For example, it may act as an intermediate in the synthesis of bioactive compounds by participating in cyclization and substitution reactions. The specific pathways and targets depend on the context of its use in chemical reactions or biological systems .
Comparison with Similar Compounds
Similar Compounds
Imidazoles: Similar heterocyclic compounds with nitrogen atoms in the ring.
Isoxazoles: Compounds with a similar oxazole ring structure.
Pyrazoles: Another class of five-membered heterocycles with nitrogen atoms.
Uniqueness
3-Methyl-4,5-dihydro-1,2-oxazole-5-carbaldehyde is unique due to its specific structure, which includes a methyl group and an aldehyde functional group. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
Molecular Formula |
C5H7NO2 |
---|---|
Molecular Weight |
113.11 g/mol |
IUPAC Name |
3-methyl-4,5-dihydro-1,2-oxazole-5-carbaldehyde |
InChI |
InChI=1S/C5H7NO2/c1-4-2-5(3-7)8-6-4/h3,5H,2H2,1H3 |
InChI Key |
UKLQDIRTJORSBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(C1)C=O |
Origin of Product |
United States |
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